Butyl dimethyl phosphite
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52956-36-2 |
|---|---|
Molecular Formula |
C6H15O3P |
Molecular Weight |
166.16 g/mol |
IUPAC Name |
butyl dimethyl phosphite |
InChI |
InChI=1S/C6H15O3P/c1-4-5-6-9-10(7-2)8-3/h4-6H2,1-3H3 |
InChI Key |
RJWFHTYJJZJUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Butyl Dimethyl Phosphite and Analogous Dialkyl Phosphites
Esterification Pathways for Dialkyl Phosphites
A predominant method for synthesizing dialkyl phosphites is through the esterification of phosphorus trichloride with the corresponding alcohols. This process can be tailored for either batch or continuous production, depending on the desired scale and operational efficiencies.
PCl₃ + 3 CH₃OH → (CH₃O)₂P(O)H + 2 HCl + CH₃Cl rsc.org
Similarly, reacting phosphorus trichloride with n-butanol yields di-n-butyl hydrogen phosphonate (B1237965). tandfonline.com A typical laboratory procedure involves the dropwise addition of phosphorus trichloride to the alcohol at a controlled temperature, often around 0°C, followed by refluxing the mixture to ensure complete reaction. thieme-connect.com The removal of the hydrogen chloride (HCl) byproduct, often under vacuum, is crucial as its presence can lead to the decomposition of the desired phosphite (B83602) product. thieme-connect.com
The order of reagent addition can significantly influence the product yield. It has been observed that adding the alcohol dropwise to a solution of phosphorus trichloride can lead to higher yields of the desired dialkyl phosphite. tandfonline.com The reaction can be performed with or without a solvent. When a solvent is used, dichloromethane is a common choice. tandfonline.com
Table 1: Examples of Dialkyl Phosphite Synthesis via Esterification of Phosphorus Trichloride
| Alcohol | Product | Yield | Reference |
|---|---|---|---|
| Methanol | Dimethyl hydrogen phosphonate | 98% | tandfonline.com |
| n-Butyl alcohol | Di-n-butyl hydrogen phosphonate | 94% | tandfonline.com |
| Isopropyl alcohol | Diisopropyl hydrogen phosphonate | 84% | tandfonline.com |
The synthesis of dialkyl phosphites can be carried out using either continuous or batch production methods, each with distinct advantages and disadvantages.
Batch Production: Batch processing is a traditional method where reactants are charged into a reactor, and the reaction proceeds over a period of time, after which the product is isolated. mtak.hu This method offers flexibility, allowing for the production of a variety of products using the same equipment and is often more suitable for smaller-scale production or when demand is uncertain. researchgate.net However, batch processes can be labor-intensive, have longer production cycles, and may exhibit batch-to-batch variability. mtak.hunih.gov Safety can also be a concern with highly exothermic reactions, although this can be managed in batch processes for volatile compounds. google.com
Continuous Production: Continuous manufacturing involves a continuous flow of reactants through a reactor system, with the product being continuously removed. mtak.hu This approach can lead to more consistent product quality, reduced downtime, and increased throughput, making it economically advantageous for large-scale production. mtak.hu Continuous processes often allow for better control over reaction parameters like temperature and residence time, which can be particularly beneficial for exothermic reactions. rsc.org For the synthesis of dimethyl phosphite, a continuous vapor-phase reaction of methanol and phosphorus trichloride has been shown to achieve high yields of 85-92%. nih.gov The use of microreactors in continuous flow synthesis offers high surface-area-to-volume ratios, enabling precise process control. rsc.org While continuous processing can be more efficient and cost-effective, it may not be suitable for all chemical reactions, especially those involving volatile or hazardous materials that are more safely handled in batches. google.com
Table 2: Comparison of Batch and Continuous Production Methods
| Feature | Batch Production | Continuous Production |
|---|---|---|
| Production Scale | Smaller scale, flexible | Larger scale, dedicated |
| Product Consistency | Potential for batch-to-batch variation | High consistency |
| Efficiency | Lower throughput, potential downtime | Higher throughput, streamlined |
| Control | Good for specific, controlled stages | Precise control over steady-state operations |
| Cost | Can be more capital efficient for uncertain demand | Reduced operational costs for high volume |
Transesterification Strategies for Alkyl Phosphites
Transesterification is another important route for the synthesis of phosphite esters, including the potential synthesis of unsymmetrical phosphites like butyl dimethyl phosphite. This method involves the exchange of an alkoxy group on a phosphite with an alcohol.
The transesterification of dimethyl phosphite with other alcohols, such as butanol, can be effectively carried out in the presence of a basic catalyst. This method provides an alternative to the direct esterification of phosphorus trichloride and can be particularly useful for synthesizing mixed dialkyl phosphites. The reaction involves heating dimethyl phosphite with an excess of the desired alcohol in the presence of a base.
A common procedure for preparing diester phosphites involves using an alkaline catalyst with dimethyl phosphite and a monohydric alcohol. The process typically includes stirring the reactants, followed by rectification and purification to isolate the desired product. The methanol byproduct is removed during the reaction.
Various catalytic systems can be employed to facilitate the transesterification of phosphites. Alkaline catalysts are commonly used for the transesterification of dimethyl phosphite. The amount of catalyst is typically a small percentage of the weight of the dimethyl phosphite.
Recent research has also explored the use of Lewis acid catalysts for the phosphonylation of alcohols. For example, zinc (II) complexes have been shown to be effective catalysts for the reaction of a phosphonylation reagent with two different alcohols, allowing for the synthesis of various phosphite diesters under mild conditions. This method demonstrates high functional group tolerance and allows for the consecutive introduction of different alcohol moieties onto the phosphorus center.
Novel Synthetic Approaches to Phosphite Esters
Research into the synthesis of phosphite esters is ongoing, with a focus on developing more efficient, selective, and environmentally friendly methods. These novel approaches often aim to overcome the limitations of traditional methods, such as the formation of byproducts and the use of harsh reagents.
One area of development is the synthesis of unsymmetrical phosphites through sequential nucleophilic substitution of phosphorus trichloride in a continuous-flow reactor. This technique allows for the controlled addition of different alcohols to yield unsymmetrical phosphites, which can then be oxidized to the corresponding phosphates.
Another innovative approach involves the catalytic activation of phosphite reagents. For instance, the use of a zinc catalyst allows for the selective mono-phosphonylation of alcohols with a phosphite bearing a trifluoroethoxy group. This method is highly efficient and proceeds under mild, additive-free conditions. The resulting mono-phosphonylated alcohol can then react with a second, different alcohol to form an unsymmetrical phosphite diester. This catalytic, two-step, one-pot procedure offers a versatile and efficient route to a wide range of phosphite diesters with high selectivity.
Furthermore, microwave-assisted synthesis has been explored as a rapid and efficient method for preparing phosphonate esters on solid surfaces like alumina and magnesia under solvent-free conditions. While focused on phosphonates, the principles could potentially be adapted for phosphite synthesis.
Advanced Spectroscopic and Spectrometric Characterization of Phosphite Structures and Reaction Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphite (B83602) Research
NMR spectroscopy is a powerful, non-invasive analytical method for characterizing phosphorus-containing compounds. magritek.com By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, ³¹P, and ¹¹⁹Sn, researchers can deduce detailed structural information and monitor chemical transformations in real-time.
Proton (¹H) NMR Applications
Proton NMR provides information on the hydrogen atoms within a molecule. For dialkyl phosphites, key diagnostic signals include those from the alkyl groups and, importantly, the proton directly bonded to the phosphorus atom (P-H). This P-H proton exhibits a large one-bond coupling constant (¹JP-H), typically in the range of 600 to 700 Hz, resulting in a distinct doublet that is highly characteristic of this class of compounds. huji.ac.il The signals from the alkyl chains (e.g., butyl and methyl groups in butyl dimethyl phosphite) show chemical shifts and multiplicities (splitting patterns) that correspond to their chemical environment and proximity to the phosphorus atom.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| Dimethyl Phosphite | P-H | 6.93 | Doublet | JP-H = 707.6 | rsc.org |
| -OCH₃ | 3.74 | Triplet (due to coupling with P) | J = 12.0 | rsc.org | |
| Dibutyl Phosphite | P-H | ~6.8 | Doublet | - | rsc.org |
| -OCH₂- | 4.06 | Quartet | J = 6.8 | rsc.org | |
| -CH₂-CH₂-CH₃ | 1.63-1.70 | Multiplet | - | rsc.org | |
| -CH₃ | 0.93 | Doublet | J = 7.4 | rsc.org |
Carbon (¹³C) NMR Elucidation
¹³C NMR spectroscopy is used to identify the carbon framework of a molecule. In phosphites, the carbon signals are often split into doublets due to coupling with the phosphorus-31 nucleus. jeol.com The magnitude of the coupling constant (JC-P) depends on the number of bonds separating the carbon and phosphorus atoms, with one-bond couplings (¹JC-P) being the largest, often exceeding 100 Hz. jeol.com This coupling is invaluable for assigning carbon signals, especially those of the alkoxy groups directly attached to the phosphorus atom. Analysis of related compounds helps in predicting the ¹³C NMR spectrum of this compound. jeol.com
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Coupling Constant (JC-P, Hz) | Reference |
|---|---|---|---|---|
| Dimethyl Phosphite | -OCH₃ | 52.1 | 5.7 | rsc.org |
| Dibutyl Phosphite | -OCH₂- | 65.1 | 6.7 | kennesaw.edu |
| -O-CH₂-CH₂- | 32.6 | 6.0 | kennesaw.edu | |
| -CH₂-CH₃ | 18.8 | - | kennesaw.edu | |
| -CH₃ | 13.6 | - | kennesaw.edu |
Phosphorus (³¹P) NMR for Structural Assignment and Reaction Monitoring
Phosphorus-31 NMR is a highly effective and direct technique for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.comoxinst.com The chemical shift (δ) in ³¹P NMR is very sensitive to the oxidation state and chemical environment of the phosphorus atom, providing a distinct signal for different types of phosphorus compounds. oxinst.com For instance, trivalent P(III) compounds like phosphites resonate in a different region compared to pentavalent P(V) compounds like phosphates. oxinst.com
This technique is particularly useful for monitoring reactions in real-time, such as the oxidation of a phosphite to a phosphate (B84403). magritek.comkennesaw.edu The disappearance of the phosphite signal and the simultaneous appearance of a new phosphate signal allows for the tracking of reaction progress and the identification of intermediates. rsc.org For dialkyl phosphites like dimethyl phosphite and diethyl phosphite, the ³¹P NMR signal typically appears in the range of +4 to +12 ppm. rsc.orgresearchgate.netresearchgate.net
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Dimethyl Phosphite | CDCl₃ | 11.1 | rsc.org |
| Diethyl Phosphite | - | 7.80 | researchgate.net |
| Dibutyl Phosphite | CDCl₃ | 8.41 | rsc.org |
| Diisopropyl Phosphite | CDCl₃ | 4.92 | rsc.org |
Tin (¹¹⁹Sn) NMR for Organotin-Phosphite Adducts
While less common in general phosphite chemistry, ¹¹⁹Sn NMR spectroscopy becomes a crucial tool when studying the interaction of phosphites with organotin compounds. The formation of adducts or complexes between a phosphite and a tin-containing species can be directly observed. The chemical shift, multiplicity, and coupling constants (specifically nJSn-P) in the ¹¹⁹Sn NMR spectrum provide direct evidence of Sn-P bond formation and give insights into the structure and coordination environment around the tin atom.
Infrared (IR) Spectroscopy in Mechanistic Studies
Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of phosphites, IR spectroscopy is particularly useful for identifying key vibrational modes that are characteristic of their structure. The most prominent absorption bands for dialkyl phosphites include:
P-H stretching: A strong and sharp band typically appearing between 2350 and 2450 cm⁻¹. This is a highly diagnostic peak for phosphites containing a direct P-H bond.
P=O stretching: A very strong absorption found in the region of 1200 to 1260 cm⁻¹. The presence of this band confirms the phosphonate (B1237965) tautomeric form (O=PH(OR)₂) over the phosphite form (P(OH)(OR)₂).
P-O-C stretching: Strong bands usually observed in the 1000–1100 cm⁻¹ region, corresponding to the stretching of the phosphorus-oxygen-carbon bonds.
IR spectroscopy can be coupled with other techniques, such as thermogravimetric analysis (TG-IR), to study reaction mechanisms, like the thermal decomposition or oxidation of metal phosphites, by identifying the gaseous products evolved. kennesaw.edu
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Dimethyl Phosphite | P-H stretch | ~2400 | nist.gov |
| P=O stretch | ~1260 | nist.gov | |
| P-O-C stretch | ~1030 | nist.gov | |
| Di-t-butyl Phosphite | P-H stretch | ~2410 | nist.gov |
| P=O stretch | ~1250 | nist.gov | |
| P-O-C stretch | ~1030 | nist.gov |
Mass Spectrometry (MS) Techniques for Product and Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is extensively used for determining the molecular weight of compounds and elucidating their structure by analyzing fragmentation patterns. In the context of phosphite chemistry, MS is invaluable for identifying reaction products and detecting transient, low-abundance reactive intermediates. rsc.orgresearchgate.net
Techniques like electrospray ionization (ESI-MS) can gently transfer ions from solution into the gas phase, allowing for the direct observation of reaction intermediates as charged species. researchgate.net For example, online electrochemical mass spectrometry (OEMS) can be used to monitor gas evolution during reactions involving phosphite additives in real-time. acs.org Analysis of the fragmentation patterns can help confirm the structure of the parent molecule. For dialkyl phosphites, common fragmentation pathways involve the loss of alkoxy groups. For example, the mass spectrum of di-t-butyl phosphite shows characteristic fragments corresponding to the loss of one or more C₄H₉ groups. nist.gov
| Compound | Molecular Weight | Key m/z Fragments | Reference |
|---|---|---|---|
| Di-t-butyl Phosphite | 194.21 g/mol | 138, 82, 57 | nist.gov |
| Dimethyl Phosphite | 110.05 g/mol | 110, 95, 79 | chemicalbook.com |
| Butyl dimethyl phosphate* | 182.15 g/mol | 153, 127, 109 | nih.gov |
Fast Atom Bombardment Mass Spectrometry (MS-FAB)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for analyzing non-volatile, polar, and thermally unstable compounds, a category into which many organophosphorus compounds fall. creative-proteomics.comumd.edu In this method, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process causes the desorption and ionization of sample molecules, primarily through protonation, yielding pseudomolecular ions like [M+H]⁺, or deprotonation, yielding [M-H]⁻ ions. creative-proteomics.comwikipedia.org
For organophosphorus compounds, FAB-MS is a valuable tool for identification and characterization. researchgate.net The technique generally produces strong pseudomolecular ions, which are crucial for determining molecular weight. researchgate.net Fragmentation patterns, though less extensive than in electron ionization, provide significant structural information. Common fragmentation pathways for phosphonium (B103445) salts, for instance, involve the loss of substituent groups from the phosphorus atom. researchgate.net In the analysis of phosphonopeptides, characteristic fragmentations include cleavage of the peptide bond and elimination of phosphorous acid from the phosphonic moiety, aiding in sequence identification. researchgate.net
| Ion Type | Description | Significance in Phosphite Analysis |
| [M+H]⁺ | Protonated molecule (quasimolecular ion) | Provides the molecular weight of the analyte. researchgate.netresearchgate.net |
| [M-H]⁻ | De-protonated molecule | Common in negative ion mode, also confirms molecular weight. creative-proteomics.com |
| [2M+H]⁺ | Protonated dimer | Observed with some phosphonous derivatives and dipeptides. researchgate.netresearchgate.net |
| Fragment Ions | Result from the breakdown of the parent ion | Elucidates the structure, such as the loss of alkyl groups or cleavage of peptide bonds in phosphonopeptides. researchgate.netresearchgate.net |
This table summarizes common ion types observed in FAB-MS analysis of organophosphorus compounds and their significance.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is widely applied to the analysis of various organophosphate esters in environmental and biological samples. chromatographyonline.comchromatographyonline.com The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum serves as a molecular fingerprint for identification.
The analysis of phosphite esters by GC-MS can sometimes be direct, but for less volatile or more polar compounds, derivatization may be necessary to enhance thermal stability and chromatographic performance. d-nb.info The mass spectra of organophosphorus compounds under EI conditions often show characteristic fragmentation patterns that are invaluable for structural elucidation. For instance, a method for determining diethyl phosphite in pharmaceutical substances has been developed and validated using GC-MS, demonstrating its selectivity and reproducibility. nih.govjournaljpri.com The method utilized an HP-5 column and an oven temperature program to achieve proper elution and separation. journaljpri.com
| Parameter | Typical Value/Condition | Purpose |
| GC Column | HP-5 (or similar non-polar column), 30 m x 0.25-0.32 mm ID | Separation of analytes based on boiling point. chromatographyonline.comjournaljpri.com |
| Carrier Gas | Helium | Transports the sample through the column. chromatographyonline.com |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. chromatographyonline.com |
| Oven Program | Initial temp 70°C, ramped to 280°C | Ensures separation of compounds with different volatilities. chromatographyonline.comjournaljpri.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the molecules to produce a characteristic mass spectrum. d-nb.info |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for targeted quantification, Full Scan for identification of unknowns. google.com |
This table presents typical parameters for the GC-MS analysis of organophosphorus esters.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Phosphorylation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique in proteomics and molecular biology for the analysis of protein phosphorylation. researchgate.netbiocompare.com Phosphorylation is a key post-translational modification that regulates cellular signaling, and its deregulation is implicated in numerous diseases. researchgate.net LC-MS allows for the identification of specific phosphorylation sites within a protein and the quantification of the degree of phosphorylation. biocompare.comnih.gov
The typical workflow involves the enzymatic digestion of a protein or protein mixture into smaller peptides. creative-proteomics.com Because phosphopeptides are often present in low abundance, an enrichment step using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO₂) chromatography is commonly performed. biocompare.comcreative-proteomics.com The enriched peptides are then separated by reverse-phase liquid chromatography and introduced into the mass spectrometer, usually via electrospray ionization (ESI). creative-proteomics.com Tandem mass spectrometry (MS/MS) is then used to fragment the phosphopeptides, allowing for the determination of the peptide sequence and the precise location of the phosphate group. prottech.com
| Step | Technique/Method | Objective |
| 1. Sample Preparation | Protein digestion (e.g., with trypsin) | Cleave proteins into smaller, more manageable peptides. creative-proteomics.com |
| 2. Enrichment | IMAC or TiO₂ chromatography | Selectively isolate low-abundance phosphopeptides from non-phosphorylated peptides. biocompare.comcreative-proteomics.com |
| 3. Separation | Reverse-Phase Liquid Chromatography (LC) | Separate the complex peptide mixture before introduction to the mass spectrometer. nih.gov |
| 4. Ionization | Electrospray Ionization (ESI) | Generate gas-phase ions from the peptides eluting from the LC column. creative-proteomics.com |
| 5. Analysis | Tandem Mass Spectrometry (MS/MS) | Select a specific phosphopeptide ion, fragment it (e.g., via CID), and analyze the fragments to determine the amino acid sequence and phosphorylation site. prottech.com |
This table outlines the key steps in a typical LC-MS/MS workflow for the analysis of protein phosphorylation.
X-ray Diffraction and Crystallography for Solid-State Characterization
X-ray Diffraction (XRD) is a definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. malvernpanalytical.com It provides precise information regarding bond lengths, bond angles, and the packing of molecules within a crystal lattice. This technique is essential for the unambiguous characterization of the solid-state conformation of novel compounds, including organophosphorus compounds. nih.gov
For a compound to be analyzed by single-crystal X-ray diffraction, a high-quality single crystal must be obtained. The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. The structural solution provides fundamental data such as unit cell dimensions and space group symmetry. researchgate.net While this compound is likely a liquid at ambient temperature, its solid-state structure could be determined by growing a crystal at low temperatures. The crystal structures of numerous metal phosphite compounds have been resolved, revealing complex frameworks and layered structures. researchgate.netresearchgate.net
| Parameter | Description | Example Data (for K[VIII(HPO₃)₂]) researchgate.net |
| Crystal System | One of seven crystal systems describing the symmetry of the unit cell. | Hexagonal |
| Space Group | Describes the symmetry of the crystal structure. | P6₃mc |
| a, b, c (Å) | The dimensions of the unit cell edges. | a = 5.3294 Å, c = 12.3130 Å |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 90°, γ = 120° |
| Z | The number of formula units per unit cell. | 2 |
This table presents key crystallographic data obtained from an X-ray diffraction experiment, using a known transition metal phosphite as an example.
Other Spectroscopic Techniques for Phosphite Analysis (e.g., Raman Spectroscopy)
Raman spectroscopy is a vibrational spectroscopy technique that serves as a powerful tool for both qualitative and quantitative analysis of chemical compounds. researchgate.net It is complementary to infrared (IR) spectroscopy and provides information about the vibrational modes of molecules. The technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The resulting Raman spectrum consists of shifts in frequency corresponding to the vibrational frequencies of the molecule's functional groups.
Raman spectroscopy is well-suited for the analysis of phosphite and phosphate species. nih.govmetrohm.com It can be used to identify and distinguish between different oxyanions of phosphorus in various matrices, including fertilizers and aqueous solutions. researchgate.netnih.gov Specific vibrational modes associated with the phosphite group (PO₃) can be identified. For example, studies have assigned Raman bands to the symmetrical stretching vibrations of the phosphate group near 960 cm⁻¹, which is a key marker for its identification. mdpi.com The influence of pH on the Raman spectra of these species can also be evaluated, allowing for selective analysis. researchgate.netnih.gov
| Functional Group | Typical Raman Shift (cm⁻¹) | Vibrational Mode |
| P-O (Phosphate) | ~874 | P-O Stretching |
| P=O | 1180 - 1210 | P=O Stretching |
| P-O-C | 700 - 850 | P-O-C Stretching |
| P-H (in HPO₃²⁻) | ~2321 | P-H Stretching |
| P-C | 712 - 770 | P-C Stretching |
This table lists characteristic Raman shifts for key functional groups found in phosphite and related organophosphorus compounds. nih.govnih.gov Note that specific peak positions can vary based on molecular structure and environment.
Computational and Theoretical Studies on Alkyl Phosphite Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organophosphorus compounds. nih.govq-chem.com This quantum mechanical approach calculates the electronic energy of a system based on its electron density, offering a balance between computational cost and accuracy. nih.gov For alkyl phosphites, DFT is used to model a range of properties, from molecular geometry and vibrational frequencies to the energetics of chemical reactions. mdpi.comacs.org Hybrid functionals, such as B3LYP, which combine DFT with a portion of exact Hartree-Fock exchange, are commonly used to investigate these systems. researchgate.netnih.govuni-muenchen.de
The three-dimensional structure of alkyl phosphites and related model systems like alkyl phosphates significantly influences their physical properties and reactivity. Conformational analysis using DFT helps identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. mdpi.com For instance, studies on model compounds such as dimethyl methylphosphonate (B1257008) (DMMP) and trimethyl phosphate (B84403) (TMP) have revealed the existence of multiple stable conformers. researchgate.net These conformers differ in the orientation of the alkyl groups relative to the phosphorus center, which can be described by specific dihedral angles. The relative populations of these conformers at a given temperature can be predicted from their calculated energy differences. researchgate.net
The table below presents theoretical data for the two most stable conformers of DMMP, which serves as a structural model to understand the conformational landscape of similar phosphite (B83602) esters. The calculations were performed at the MP2/6311++G(d,p) level of theory. researchgate.net
| Property | Conformer I (Global Minimum) | Conformer II |
| Symmetry | C1 | Cs |
| Relative Energy (kJ/mol) | 0.0 | 0.4 |
| Dipole Moment (Debye) | 3.1 | 3.3 |
| Key Dihedral Angle (C-O-P-O) | Varies | Varies |
| Data sourced from computational studies on model alkyl phosphonate (B1237965) systems. |
DFT calculations are instrumental in elucidating the mechanisms of reactions involving phosphite esters. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, as well as calculate the activation energies that govern the reaction rate. researchgate.netchemrxiv.org This predictive capability is crucial for understanding reaction selectivity and kinetics. For example, theoretical studies on the cycloaddition reactions of phosphites have determined the energy profiles for different pathways, confirming which route is kinetically and thermodynamically favored. researchgate.netkuleuven.be
The following table shows calculated activation and reaction energies for the reaction between diphenyl methyl phosphinite and diethyl trichloro-methyl phosphonate, a model system for phosphite reactivity, computed using the B3LYP/6-311G(d,p) method. researchgate.net
| Reaction Pathway | Activation Enthalpy (ΔH‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |
| Attack on Chlorine | 14.89 | -41.65 | 27.81 | -29.28 |
| Attack on Carbon | 29.35 | -2.71 | 42.48 | 9.94 |
| This data illustrates how DFT can predict the favorability of different reaction mechanisms. |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn DFT calculations provide accurate energies and visualizations of these orbitals. For phosphite esters, the HOMO is typically localized on the lone pair of the phosphorus atom, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. pku.edu.cn
| Molecular Orbital | Energy (eV) - Model Phosphite | Description |
| HOMO | -9.8 | Represents the ability to donate electrons; high contribution from the phosphorus lone pair. |
| LUMO | +1.5 | Represents the ability to accept electrons; often an antibonding σ* orbital. |
| HOMO-LUMO Gap | 11.3 | Correlates with chemical reactivity and stability; a larger gap implies higher stability. |
| Representative values for a simple phosphite ester, calculated using DFT. |
Ab Initio and Molecular Mechanics (MM) Studies on Phosphite Derivatives
Beyond DFT, other computational methods are employed to study phosphite derivatives. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for calculating electronic structures and energies, often used to benchmark results from DFT. researchgate.netnih.gov These methods have been applied to explore the binding mechanisms of organophosphates to mineral surfaces, providing detailed information on the nature of surface complexes. frontiersin.orgchemrxiv.org
Molecular Mechanics (MM) offers a computationally less expensive alternative by using classical physics to model molecular systems. researchgate.net Force fields, such as MM4, are sets of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. While detailed MM force fields specifically for butyl dimethyl phosphite are not widely published, parameters have been developed for related compounds like alkylphosphines, which can serve as a basis for modeling larger systems containing phosphite moieties. researchgate.net
Molecular Dynamics (MD) Simulations of Phosphite Interactions
Molecular Dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior and interactions. oncotarget.com For systems involving phosphite-like molecules, MD simulations can reveal how they interact with solvents, surfaces, or biological macromolecules. mdpi.comnih.gov For instance, simulations of organic phosphates at mineral-water interfaces have shown how these molecules form specific binding motifs (e.g., monodentate or bidentate complexes) and the crucial role water molecules play in mediating these interactions through hydrogen bonding and proton transfer. frontiersin.orgmdpi.com These simulations can also be used to calculate binding free energies, which quantify the strength of interaction between a phosphite derivative and a target. oncotarget.com
Computational Screening for Phosphite-Derived Compounds
Computational screening uses theoretical calculations to rapidly evaluate large libraries of virtual compounds for specific properties, identifying promising candidates for experimental investigation. nih.govresearchgate.net This approach has been successfully applied to phosphite derivatives for various applications. One notable example is the screening of phosphite molecules as potential electrolyte additives for high-voltage Li-ion batteries. rsc.orgresearchgate.net In such studies, DFT calculations are used to predict key properties like redox potentials and chemical stability against reactive species. rsc.org By filtering candidates based on these calculated descriptors, researchers can efficiently identify novel compounds with enhanced performance, saving significant time and resources compared to a purely experimental approach. rsc.orgresearchgate.net Similar in silico screening methods have been used to identify phosphonates with potential biological activity. rsc.org
Reactivity and Synthetic Transformations Utilizing Butyl Dimethyl Phosphite and Its Components
Phosphorylation Reactions in Organic Synthesis
Phosphorylation is a fundamental transformation in organic synthesis, introducing a phosphate (B84403) group into an organic molecule. Dialkyl phosphites, such as dimethyl phosphite (B83602), are key reagents in these reactions. They serve as precursors for the formation of various phosphorus-containing compounds through the creation of new phosphorus-oxygen bonds.
Synthesis of Phosphoramidates from Phosphites
Phosphoramidates are a class of organophosphorus compounds where one of the hydroxyl groups of a phosphate is replaced by an amine group. wikipedia.org They are found in a wide array of fine chemicals, pharmaceuticals, and natural products. researchgate.net The synthesis of phosphoramidates can be achieved through the coupling of phosphites and amines.
Several synthetic strategies have been developed for this transformation. The Atherton–Todd reaction, which involves the in situ formation of a phosphoryl chloride, is a classic method. researchgate.net In this reaction, a dialkyl phosphite reacts with carbon tetrachloride in the presence of an amine. More contemporary methods often employ catalytic systems to achieve the coupling under milder and more environmentally benign conditions. For example, copper-catalyzed aerobic oxidative coupling of anilines with H-phosphonates has been developed using catalysts like CuI and CuBr with oxygen as the sole oxidant. researchgate.net Another approach utilizes sodium iodide (NaI)-catalyzed oxidative cross-coupling of H-phosphonates with both aromatic and aliphatic amines, using aqueous hydrogen peroxide as the oxidant. researchgate.net
An iodine-mediated reaction of a trialkyl phosphite with an amine is another effective route to synthesize phosphoramidates. nih.gov This method has been used to prepare important compounds like phosphoryl amino acid esters. nih.gov The reaction yields can vary, and potential by-products include H-phosphonate, trialkyl phosphate, and tetraalkyl diphosphate. nih.gov
Synthesis of Phosphonate-Containing Compounds
Dimethyl phosphite is a versatile reagent for the synthesis of various phosphonate-containing compounds, which are characterized by a direct carbon-phosphorus (C-P) bond. These compounds are valued for their biological activities and as synthetic intermediates.
Alpha-Hydroxyphosphonates Synthesis
Alpha-hydroxyphosphonates are acyclic phosphorus esters that have garnered significant attention for their biological relevance. acgpubs.orgnih.gov The most direct and important method for their synthesis is the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite, such as dimethyl phosphite, to the carbonyl group of an aldehyde or ketone. acgpubs.orgnih.govmdpi.com
This reaction is typically catalyzed by a base or, in some cases, a Lewis acid. nih.govmdpi.com A wide range of catalysts have been employed to improve reaction yields and conditions, including alkali alcoholates, potassium phosphate, barium hydroxide, and triethylamine (B128534). mdpi.com Green chemistry approaches have focused on using simple, inexpensive catalysts and solvent-free conditions. acgpubs.orgresearchgate.net For instance, piperazine (B1678402) has been shown to be a highly effective catalyst for the reaction between aldehydes and diethylphosphite under solvent-free grinding conditions, leading to high yields in minutes. acgpubs.org The reaction of dimethyl phosphite with oxo compounds can also be catalyzed by aluminum oxide. mdpi.com
Table 2: Catalysts Used in the Synthesis of α-Hydroxyphosphonates via the Pudovik Reaction
| Aldehyde/Ketone | Phosphite Reagent | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Various Aldehydes | Diethyl Phosphite | Piperazine | Grinding, Room Temp. | High | acgpubs.org |
| Oxo Compounds | Dimethyl Phosphite | Aluminum Oxide | Stirring, 72h | - | mdpi.com |
| Substituted Benzaldehydes | Diethyl Phosphite | Triethylamine (10%) | Reflux in Acetone | Pure products | researchgate.net |
| Aromatic Aldehydes | Dialkyl Phosphite | [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ | Room Temp., 5 min | Excellent | organic-chemistry.org |
Alpha-Aminophosphonates Synthesis
Alpha-aminophosphonic acids are structural analogs of α-amino acids where a carboxylic acid group is replaced by a phosphonic acid group. nih.gov Their derivatives, α-aminophosphonates, are of significant interest due to their biological activities. core.ac.uk The most prominent method for their synthesis is the Kabachnik-Fields reaction. nih.govcore.ac.ukmdpi.com
The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite like dimethyl phosphite. core.ac.ukresearchgate.net The reaction proceeds through the initial formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphite to the imine. nih.gov This reaction can be performed without a catalyst or in the presence of various acid or base catalysts to improve efficiency. nih.govresearchgate.net Lewis acids such as BF₃·OEt₂ have been effectively used as catalysts in the synthesis of α-aminophosphonates containing pyrazole (B372694) or 2-alkynylindole moieties. core.ac.uk Solvent-free conditions have also been successfully employed. For example, the reaction of aldehydes, benzylamine, and dimethyl phosphite in the presence of phenylboronic acid at 50 °C yields N-benzyl α-aminophosphonates. mdpi.com
Table 3: Examples of Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis | Carbonyl Compound | Amine | Phosphite Reagent | Catalyst/Conditions | Product Type | Reference | | :--- | :--- | :--- | :--- | :--- | | Aldehydes | Benzylamine | Dimethyl Phosphite | PhB(OH)₂, 50°C, solvent-free | N-benzyl α-aminophosphonates | mdpi.com | | 2-Alkynylindole-3-carbaldehydes | Various Amines | Dimethyl Phosphite | BF₃·OEt₂ | α-aminophosphonates with indole (B1671886) moiety | core.ac.uk | | Pyrene-1-carboxaldehyde | 3-Methylaniline | Dimethyl Phosphite | Trifluoroacetic acid (catalytic) | Pyrene-derived α-aminophosphonates | core.ac.uk | | Benzaldehyde derivatives | Primary Amines | Dialkyl Phosphites | No catalyst, alcohol solvent, microwave | α-aryl-α-aminophosphonates | researchgate.net |
Vinylphosphonates and Beta-Ketophosphonates Synthesis
Vinylphosphonates are valuable synthetic intermediates due to the presence of an activated double bond. researchgate.net They can be synthesized through various transition metal-catalyzed reactions. The Hirao reaction, a palladium-catalyzed coupling between a dialkyl phosphite and an alkenyl bromide, is a key method. researchgate.net Palladium complexes are also efficient in catalyzing the addition of dimethyl phosphite to terminal alkynes, yielding dimethyl alkenylphosphonates. researchgate.net Another route involves the phosphonation of β-nitro-alkenes with triethyl phosphite, which can be achieved under microwave irradiation in the absence of a catalyst. researchgate.net
Beta-Ketophosphonates are important precursors for synthesizing α,β-unsaturated compounds via the Horner-Wadsworth-Emmons reaction and also exhibit biological activities. conicet.gov.ar One synthetic approach involves the reaction of the lithium anion of dimethyl methylphosphonate (B1257008) with an ester group. nih.gov More recently, direct methods involving transition metal catalysis have been developed. For example, copper nanoparticles supported on zinc oxide (CuNPs/ZnO) can catalyze the reaction between terminal alkenes or aryl acetylenes and diethyl phosphite to directly form β-ketophosphonates. conicet.gov.arrsc.org When aliphatic alkynes are used under the same conditions, vinyl phosphonates are obtained as the major product. conicet.gov.ar Copper(II) sulfate (B86663) has also been shown to mediate the aerobic phosphorylation of enol acetates with H-phosphonates to produce β-ketophosphonates. nih.gov
Table 4: Synthetic Routes to Vinylphosphonates and β-Ketophosphonates
| Product Type | Reactants | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Vinylphosphonate | Terminal Alkynes, Dimethyl Phosphite | Pd(0) or Pd(II) complexes | Catalytic addition | researchgate.net |
| Vinylphosphonate | β-Nitro-alkenes, Triethyl Phosphite | Microwave irradiation | Catalyst-free | researchgate.net |
| β-Ketophosphonate | Ester, Lithium anion of Dimethyl Methylphosphonate | - | Nucleophilic acyl substitution | nih.gov |
| β-Ketophosphonate | Alkenes/Alkynes, Diethyl Phosphite | CuNPs/ZnO | Direct formation under air | conicet.gov.arrsc.org |
Reactions with Organometallic Species (e.g., Diorganotin Dichlorides)
The reaction between trialkyl phosphites, such as butyl dimethyl phosphite, and diorganotin dichlorides (R₂SnCl₂) is not extensively documented in scientific literature. However, the probable course of the reaction can be postulated based on the fundamental principles of organophosphorus and organotin chemistry. The interaction is likely to be governed by the nucleophilic character of the phosphorus atom in the phosphite and the electrophilic nature of the tin atom in the diorganotin dichloride.
One potential pathway involves a Lewis acid-base interaction, where the phosphorus atom of the this compound donates its lone pair of electrons to the Lewis acidic tin center of the diorganotin dichloride. This would result in the formation of a coordination complex.
A second possibility is an Arbuzov-type reaction. The classic Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate (B1237965). wikipedia.orgnih.gov In the case of diorganotin dichlorides, the tin-chlorine bond could potentially be cleaved. The reaction would be initiated by the nucleophilic attack of the phosphite's phosphorus atom on the tin atom, leading to the displacement of a chloride ion. This would form a phosphonium (B103445) intermediate. The displaced chloride ion could then attack one of the alkyl groups on the phosphite, leading to the formation of a tin-containing phosphonate and an alkyl chloride. However, the reactivity of the tin-chloride bond in diorganotin dichlorides towards trialkyl phosphites in this manner is not well-established and may require elevated temperatures or catalysis.
It is important to note that reactions of other phosphorus compounds with organotin chlorides have been shown to be complex. For instance, the reaction of primary imidazolio-phosphides with diorganotin dichlorides can lead to the formation of Lewis pairs and, in the presence of a base, zwitterionic chloride adducts of distannylated imidazolio-phosphines. rsc.orgbohrium.com Furthermore, the reaction of phosphines with tin(IV) iodide has been shown to result in reduction at the tin center and halogen transfer rather than the formation of simple adducts. nih.gov These examples highlight the diverse reactivity of phosphorus compounds with tin halides, suggesting that the reaction with this compound may not be straightforward.
Table 1: Potential Reaction Pathways of this compound with Diorganotin Dichlorides
| Reaction Type | Proposed Mechanism | Potential Products |
|---|---|---|
| Lewis Acid-Base Adduct Formation | The lone pair of electrons on the phosphorus atom of this compound coordinates to the Lewis acidic tin atom of the diorganotin dichloride. | A coordination complex of the form [R₂SnCl₂(P(OMe)₂OBu)] |
Cycloaddition and Annulation Reactions Mediated by Phosphites
Phosphites, including this compound, are known to mediate cycloaddition and annulation reactions, which are powerful methods for the construction of cyclic and polycyclic molecules. pku.edu.cnnih.gov These reactions are often catalyzed by phosphines, and the mechanism is directly analogous for phosphites. The key step in these transformations is the nucleophilic addition of the phosphorus atom to an electron-deficient unsaturated system, such as an allenoate or a dienone, to generate a zwitterionic intermediate. researchgate.netnih.gov This intermediate then acts as a reactive dipole or ylide that can undergo cycloaddition with a suitable partner.
A common example is the [3+2] cycloaddition reaction. In this process, the phosphite reacts with an activated allene (B1206475) to form a 1,3-dipole. This dipole can then react with an electron-deficient alkene or imine to form a five-membered ring after elimination of the phosphite catalyst. researchgate.netrsc.org This methodology has been successfully applied to the synthesis of a variety of carbocycles and heterocycles.
Similarly, phosphites can mediate [4+2] annulation reactions. In a typical reaction, the phosphite adds to an α-alkylallenoate, which then acts as a four-carbon building block. This intermediate can then react with a two-atom component, such as an imine or an activated alkene, to construct a six-membered ring. nih.gov The regioselectivity of these reactions can often be controlled by the choice of phosphite catalyst and reaction conditions.
The versatility of phosphite-mediated cycloadditions and annulations has been demonstrated in the synthesis of complex molecular architectures, including spirocyclic compounds. pku.edu.cn The ability to generate reactive intermediates under mild conditions makes this a valuable tool in modern organic synthesis.
Table 2: Examples of Phosphite-Mediated Cycloaddition and Annulation Reactions
| Reaction Type | Substrates | Key Intermediate | Product Type |
|---|---|---|---|
| [3+2] Cycloaddition | Allenoate and electron-deficient alkene | Phosphonium zwitterion (1,3-dipole) | Substituted cyclopentene |
| [3+2] Cycloaddition | Allenoate and imine | Phosphonium zwitterion (1,3-dipole) | Substituted pyrrolidine |
| [4+2] Annulation | α-Alkylallenoate and imine | Phosphonium zwitterion (1,4-dipole) | Substituted tetrahydropyridine |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diorganotin dichloride |
| Tin(IV) iodide |
| Imidazolio-phosphide |
| Allenoate |
| Dienone |
| α-Alkylallenoate |
| 1,4-Dien-3-one |
| 1,1-Dicyanoalkene |
| Imine |
| Phosphonate |
| Spirocyclic compounds |
| Cyclopentene |
| Pyrrolidine |
| Tetrahydropyridine |
Derivatives and Analogs: Synthesis and Reactivity
Synthesis of Novel Organophosphorus Compounds from Phosphite (B83602) Precursors
Butyl dimethyl phosphite serves as a valuable starting material for the synthesis of various organophosphorus compounds, primarily through reactions that exploit the nucleophilic nature of the trivalent phosphorus atom. The Michaelis-Arbuzov and Pudovik reactions are cornerstone methodologies in this field.
The Michaelis-Arbuzov reaction is a widely used method for the formation of a phosphorus-carbon bond. wikipedia.orgnih.gov It involves the reaction of a trialkyl phosphite, such as this compound, with an alkyl halide. The reaction proceeds via an intermediate phosphonium (B103445) salt, which then undergoes dealkylation by the halide ion to yield a phosphonate (B1237965). wikipedia.org While high temperatures are often required, this reaction is a fundamental tool for synthesizing a vast array of phosphonates. wikipedia.orgchinesechemsoc.org For instance, the reaction of this compound with an alkyl halide (R'-X) would be expected to yield a mixed butyl methyl alkylphosphonate. The general mechanism involves the initial SN2 attack of the phosphorus on the alkyl halide. wikipedia.org
Another significant pathway for creating P-C bonds from phosphites is the Pudovik reaction , which involves the addition of a dialkyl phosphite to an unsaturated compound, such as an aldehyde, ketone, or imine. nih.govmdpi.com In the case of this compound, a preliminary step of hydrolysis or alcoholysis would be required to generate a species with a P-H bond before the addition can occur. The resulting products are α-hydroxyphosphonates or α-aminophosphonates, which are of interest for their potential biological activities. mdpi.com
Recent advancements have also explored radical-mediated alternatives to the classical Arbuzov reaction, allowing for the phosphonylation of a broader range of alkyl halides under milder conditions. chinesechemsoc.org These methods expand the utility of phosphite precursors in synthesizing complex molecules.
Table 1: Examples of Reactions for Synthesizing Organophosphorus Compounds
| Reaction Name | Reactants | Product Type | General Conditions |
| Michaelis-Arbuzov | This compound + Alkyl Halide (R-X) | Alkyl Phosphonate | Heat |
| Pudovik Reaction | Dialkyl H-phosphonate + Aldehyde/Ketone | α-Hydroxyphosphonate | Base or Lewis Acid Catalyst |
| Radical Phosphonylation | Phosphite + Alkyl Halide | Alkyl Phosphonate | Photoredox Catalyst, Room Temperature |
Investigations into Phosphite-Derived Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as designer solvents and catalysts. rsc.org Phosphonium-based ionic liquids, characterized by a central phosphorus atom in the cation, are a notable class of these materials. nih.govnih.gov They are typically synthesized through the quaternization of tertiary phosphines with alkyl halides, followed by an anion exchange reaction. rsc.orgnih.govresearchgate.net This process results in a tetraalkylphosphonium salt.
The direct synthesis of phosphonium ionic liquids from trialkyl phosphites like this compound is not the standard route. The Michaelis-Arbuzov reaction, which begins with a similar quaternization step, typically leads to the formation of a neutral phosphonate rather than a stable phosphonium salt, due to the subsequent dealkylation of the alkoxy groups. wikipedia.org
However, the broader family of organophosphorus compounds is central to the field of ionic liquids. While phosphite precursors are not the direct starting materials for the most common phosphonium ILs, the field of phosphorus-containing ILs is extensive. google.com The synthesis of phosphonium ILs from trialkylphosphines is a well-established and versatile method, allowing for a wide range of cation structures by varying the alkyl substituents on the phosphine (B1218219) and the alkyl halide. rsc.orgnih.govrsc.org
Table 2: General Synthesis of Phosphonium Ionic Liquids
| Step | Description | Reactants | Product |
| 1. Quaternization | Reaction of a tertiary phosphine with an alkyl halide to form a phosphonium salt. | Trialkylphosphine (R₃P) + Alkyl Halide (R'-X) | Tetraalkylphosphonium Halide ([R₃PR']⁺X⁻) |
| 2. Anion Exchange | Metathesis reaction to introduce the desired anion. | Tetraalkylphosphonium Halide + Metal Salt (M⁺Y⁻) | Phosphonium Ionic Liquid ([R₃PR']⁺Y⁻) + Metal Halide (MX) |
Synthetic Strategies for Mixed Alkyl Phosphites and Phosphonates
The synthesis of mixed alkyl phosphites and phosphonates allows for the fine-tuning of the physicochemical properties of these molecules.
Mixed Alkyl Phosphites can be prepared through transesterification reactions. In this process, an alcohol is reacted with a phosphite ester in the presence of a catalyst, leading to the exchange of one or more alkoxy groups. mdpi.comgoogle.com For instance, reacting this compound with a different alcohol (R'-OH) could yield a mixture of products, including butyl methyl R'-phosphite, depending on the reaction conditions and stoichiometry. The process is often reversible and can be driven to completion by removing one of the products. rsc.org Microwave-assisted transesterification has been shown to be an efficient method for these transformations. mdpi.com
Mixed Alkyl Phosphonates are accessible through several synthetic routes. One common method is the Michaelis-Becker reaction , which involves the reaction of a dialkyl phosphite with an alkyl halide in the presence of a base. nih.govsustech.edu.cnresearchgate.netresearchgate.net To synthesize a mixed phosphonate starting from a symmetrical dialkyl phosphite, a partial hydrolysis or alcoholysis could first be performed to generate a mixed H-phosphonate, which is then subjected to the Michaelis-Becker reaction. Alternatively, a two-step phosphonylation of different alcohols can be employed to build the mixed phosphonate. nih.gov Another approach is the alcoholysis of dialkyl phenylphosphonates in the presence of an ionic liquid, which can lead to mixed ester products. mtak.hu
Table 3: Synthetic Strategies for Mixed Alkyl Phosphites and Phosphonates
| Target Compound | Synthetic Strategy | General Reactants | Expected Product from this compound |
| Mixed Alkyl Phosphite | Transesterification | This compound + Alcohol (R'-OH) | Butyl methyl R'-phosphite |
| Mixed Alkyl Phosphonate | Michaelis-Becker Reaction | Dialkyl H-phosphonate + Alkyl Halide (R'-X) | (Starting from a derivative) Dialkyl R'-phosphonate |
| Mixed Alkyl Phosphonate | Stepwise Alcoholysis/Esterification | PCl₃ → Dialkoxychlorophosphine → Mixed Phosphite | (Multi-step process) Mixed Alkyl Phosphonate |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing dimethyl hydrogen phosphite in academic research?
- Methodology : Synthesis should follow strict anhydrous conditions due to its sensitivity to hydrolysis. Characterization requires NMR (<sup>1</sup>H, <sup>31</sup>P) to confirm purity and structure, supported by GC-MS for trace solvent analysis. Physical properties (e.g., density: 1.20 g/cm³, boiling point: 170–171°C) must align with NIST-standardized data .
- Experimental Design : Use Schlenk-line techniques to prevent oxidation. Include negative controls (e.g., hydrolysis under ambient conditions) to validate stability .
Q. How should researchers mitigate risks when handling dimethyl hydrogen phosphite in laboratory settings?
- Safety Protocols :
- PPE : Tightly fitting safety goggles, nitrile gloves, and lab coats. Respiratory protection (N95 masks) is mandatory above exposure limits .
- Waste Management : Neutralize spills with sodium bicarbonate and dispose via certified hazardous waste facilities to prevent environmental contamination .
Q. Which analytical techniques are most reliable for quantifying dimethyl hydrogen phosphite in complex matrices?
- Methods :
- GC-FID/MS : For volatile fractions, with a DB-5 column and splitless injection.
- Ion Chromatography : For aqueous samples, paired with conductivity detection.
- Validation : Cross-check against NIST reference spectra to resolve co-elution issues .
Advanced Research Questions
Q. How do mechanistic studies reconcile the carcinogenic classification (IARC Group 2B) of dimethyl hydrogen phosphite with limited human exposure data?
- Experimental Framework :
- In Vivo Models : Use rodent studies to assess tumorigenicity (e.g., lung/liver foci), noting dose-dependent effects observed in IARC evaluations .
- In Vitro Assays : Perform Ames tests for mutagenicity and Comet assays for DNA damage. Contradictions arise from inconsistent oxidative stress markers across studies, necessitating replication under standardized OECD guidelines .
Q. What experimental strategies address discrepancies in reported toxicity thresholds for dimethyl hydrogen phosphite?
- Data Analysis :
- Meta-Analysis : Pool data from OECD SIDS reports and IARC Monographs to identify outliers. For example, acute oral LD50 ranges from 500–1,200 mg/kg in rats, likely due to purity variations .
- Dose-Response Modeling : Apply benchmark dose (BMD) software to refine NOAEL/LOAEL estimates, incorporating covariates like solvent carriers .
Q. How can computational chemistry enhance understanding of dimethyl hydrogen phosphite’s reactivity?
- Modeling Approaches :
- DFT Calculations : Optimize molecular geometry (e.g., P=O bond polarization) to predict hydrolysis pathways. Compare with experimental kinetics data from NIST .
- MD Simulations : Simulate interactions with biomolecules (e.g., albumin) to elucidate transport mechanisms .
Q. What are the challenges in designing degradation studies for dimethyl hydrogen phosphite in environmental matrices?
- Methodological Gaps :
- Hydrolysis Rates : Vary significantly with pH (e.g., t1/2 = 2 hrs at pH 9 vs. 48 hrs at pH 5). Include ionic strength controls to mimic natural waters .
- Photolysis : Use solar simulators with UV-Vis monitoring; conflicting data on byproduct formation (e.g., methyl phosphonate) require LC-QTOF-MS confirmation .
Contradictions and Open Questions
- Carcinogenicity Classification : While IARC classifies dimethyl hydrogen phosphite as Group 2B, mechanistic evidence remains limited. Researchers must differentiate its direct DNA-adduct formation from secondary oxidative damage in study designs .
- Synthetic Byproducts : Discrepancies in reported impurity profiles (e.g., residual methanol vs. dimethyl ether) suggest incomplete purification protocols in prior studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
